molecular formula C23H30O5 B12672205 [(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate CAS No. 94425-51-1

[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate

Cat. No.: B12672205
CAS No.: 94425-51-1
M. Wt: 386.5 g/mol
InChI Key: UHRIXJLDCNOZKI-BZEQSIIISA-N
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Description

The compound [(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate is a highly complex pentacyclic molecule characterized by:

  • An 18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en backbone.
  • Substituents including acetyl, acetate, and methyl groups.
  • Multiple stereocenters (2S,11S,14R,15S,17R), contributing to its stereochemical complexity.

Properties

CAS No.

94425-51-1

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate

InChI

InChI=1S/C23H30O5/c1-13(24)22(27-14(2)25)10-8-17-18-6-5-15-11-16(26)7-9-20(15,3)23(18)19(28-23)12-21(17,22)4/h11,17-19H,5-10,12H2,1-4H3/t17-,18?,19+,20-,21-,22-,23?/m0/s1

InChI Key

UHRIXJLDCNOZKI-BZEQSIIISA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]3C4(C2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Steroidal or terpenoid frameworks : The pentacyclic skeleton is often derived from naturally occurring steroids or terpenes, which provide a pre-formed polycyclic structure.
  • Key intermediates : Hydroxylated tetracyclic or pentacyclic intermediates with defined stereochemistry serve as substrates for further functionalization.

Cyclization and Core Assembly

  • Intramolecular cyclizations : Methods such as intramolecular aldol condensations or Michael additions are employed to close rings and establish the pentacyclic framework.
  • Catalysts and conditions : Acidic or basic catalysts, sometimes with metal catalysts (e.g., Pd, Ru), facilitate ring closures with stereocontrol.

Functional Group Transformations

  • Oxidation : Selective oxidation of secondary alcohols to ketones to form the 5-oxo group is achieved using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
  • Acetylation : Introduction of acetyl groups at hydroxyl sites is performed using acetic anhydride or acetyl chloride in the presence of bases such as pyridine.
  • Esterification : Formation of acetate esters at specific hydroxyl positions is done under mild acidic or catalytic conditions to avoid side reactions.

Stereochemical Control

  • Chiral auxiliaries or catalysts : Use of chiral catalysts or auxiliaries ensures the correct configuration at stereocenters.
  • Protecting groups : Temporary protection of sensitive hydroxyl groups (e.g., as silyl ethers) allows selective reactions at other sites.

Purification and Characterization

Research Findings and Data Summary

Step Reagents/Conditions Outcome/Notes Reference/Source
Starting material prep Natural steroidal precursors Provides pentacyclic skeleton General steroid chemistry
Cyclization Acid/base catalysis, Pd catalysts Formation of pentacyclic core with stereocenters Organic synthesis literature
Oxidation PCC, Dess–Martin periodinane Selective ketone formation at C-5 Standard oxidation methods
Acetylation Acetic anhydride, pyridine Introduction of acetyl groups at hydroxyls Acylation protocols
Esterification Acetyl chloride, mild acid catalyst Formation of acetate esters Esterification literature
Purification Preparative HPLC, column chromatography Isolation of pure compound Analytical chemistry
Characterization NMR, MS, IR spectroscopy Confirmation of structure and stereochemistry Spectroscopic analysis

Representative Synthetic Route (Hypothetical Example)

Notes on Challenges and Optimization

  • Stereoselectivity : Achieving the correct stereochemistry at multiple centers requires careful choice of catalysts and reaction conditions.
  • Functional group compatibility : Protecting groups are essential to prevent side reactions during oxidation and acylation.
  • Yield optimization : Multi-step synthesis often results in moderate overall yields; optimization of each step is critical.

Chemical Reactions Analysis

Types of Reactions

[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The acetate group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Backbone Complexity :

  • The target compound’s 18-oxapentacyclo framework is distinct from the tetracyclic cortisone acetate but shares similarities with pentacyclic analogs in and .
  • The 17-oxapentacyclo analog in has a marginally smaller ring system but comparable stereochemical complexity (7 defined stereocenters vs. 5 in the target) .

Functional Groups :

  • The acetyl and acetate groups in the target compound are common in analogs like cortisone acetate (anti-inflammatory applications) and ’s compound .
  • Methoxy or hydroxy groups in other analogs (e.g., ) may enhance polarity, affecting solubility and bioavailability .

Molecular Weight and Stereochemistry: The target’s estimated molecular weight (~450 g/mol) aligns with ’s compound (448.5 g/mol), suggesting similar pharmacokinetic challenges (e.g., membrane permeability) .

Physicochemical and Computational Properties

  • Hydrogen Bonding : The target’s oxo and acetate groups (hydrogen bond acceptors) may reduce solubility compared to hydroxy-rich analogs like ’s compound .
  • Topological Polar Surface Area (TPSA) : ’s analog has a TPSA of 119 Ų, indicating moderate polarity . The target’s TPSA is likely similar, given its functional groups.
  • LogP Values : Analogs with acetyl/acetate groups (e.g., : XLogP3 = 1) suggest moderate lipophilicity, favoring membrane penetration .

Biological Activity

The compound [(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate is a complex organic molecule with significant potential in biological applications due to its structural characteristics and functional groups. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C23H30O5
  • Molecular Weight : 386.5 g/mol
  • InChI Key : UHRIXJLDCNOZKI-BZEQSIIISA-N

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and receptors. Its structure suggests potential interactions with lipid metabolic pathways and inflammatory processes.

  • Lipid Metabolism : The compound's structure indicates it may influence the metabolism of fatty acids, particularly arachidonic acid derivatives such as hydroxyeicosatetraenoic acids (HETEs) and lipoxins, which are known to play roles in inflammation and resolution processes .
  • Enzyme Interactions : It may act as a substrate or modulator for enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX), which are crucial in the synthesis of eicosanoids from arachidonic acid . These enzymes are involved in various physiological responses including inflammation and immune responses.

Biological Activity Studies

Several studies have investigated the biological effects of structurally similar compounds or derivatives:

In Vitro Studies

  • Anti-inflammatory Effects : Research has shown that compounds similar to this acetate can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Cell Proliferation : Some studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .

In Vivo Studies

  • Animal Models : In animal models of arthritis, compounds with similar structures have demonstrated efficacy in reducing joint inflammation and damage .
  • Metabolic Effects : In models of metabolic syndrome, related compounds have been shown to improve lipid profiles and reduce markers of inflammation .

Case Studies

  • Case Study 1 - Inflammation : A study involving a derivative of this compound demonstrated significant reduction in paw swelling in rats subjected to carrageenan-induced inflammation.
  • Case Study 2 - Cancer Cell Lines : A derivative was tested on human breast cancer cell lines and exhibited dose-dependent inhibition of cell growth with IC50 values indicating potent anti-cancer activity.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
Cell proliferationInduced apoptosis in cancer cells
Joint inflammationDecreased swelling in arthritis models
Lipid metabolismImproved lipid profiles

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .
  • 2D-NMR (NOESY/ROESY) : Analyze spatial proximity of protons to assign stereocenters. For example, weak NOE correlations between H-14 and H-15 in similar tetracyclic systems can indicate syn/anti orientations .
  • Chiral chromatography : Validate enantiomeric purity using chiral stationary phases (e.g., for C23H32O4 derivatives) .
    • Key Data : The compound has 7 defined stereocenters, necessitating multimodal validation .

Q. How can synthetic routes be optimized for this compound?

  • Methodology :

  • Regioselective acetylation : Use protecting groups (e.g., tert-butyldimethylsilyl) to isolate reactive hydroxyl sites .
  • Epoxidation : Apply m-CPBA (meta-chloroperbenzoic acid) to unsaturated bonds in tetracyclic precursors .
  • Catalytic hydrogenation : Reduce double bonds post-acetylation to stabilize the pentacyclic backbone .
    • Key Challenge : Sensitivity of the 5-oxo group requires inert atmospheres (N2/Ar) during reactions .

Q. What analytical techniques ensure purity and structural fidelity?

  • Methodology :

  • HPLC-MS : Quantify impurities using C18 columns and electrospray ionization (ESI) .
  • FT-IR spectroscopy : Confirm acetyl (C=O, ~1740 cm⁻¹) and oxo (C=O, ~1700 cm⁻¹) groups .
  • Melting point analysis : Compare observed values (e.g., 208–210°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can contradictory NOE data in stereochemical assignments be resolved?

  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to predict NOE intensities and compare with experimental data .
  • Paramagnetic relaxation enhancement (PRE) : Introduce spin labels to probe long-range proton interactions .
  • Crystallographic validation : Cross-reference NMR-derived configurations with X-ray structures .
    • Case Study : In a related compound, conflicting NOE correlations between H-14/H-15 were resolved via X-ray, revealing a revised (14R,15R) configuration .

Q. What strategies mitigate side reactions during regioselective functionalization?

  • Methodology :

  • Low-temperature synthesis : Perform acetylations at –20°C to minimize keto-enol tautomerism .
  • Directed ortho-metalation : Use palladium catalysts to direct substitutions away from reactive oxo groups .
  • In situ monitoring : Employ Raman spectroscopy to track reaction progress and abort side pathways .
    • Key Insight : The 14-acetyl group is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) are critical .

Q. How can metabolic pathways be elucidated for this compound?

  • Methodology :

  • Radiolabeled analogs : Synthesize ¹⁴C-labeled derivatives for tracking hepatic metabolism .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronides) using collision-induced dissociation (CID) .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Q. What computational approaches predict receptor binding affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with progesterone or glucocorticoid receptors .
  • MD simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers .
  • QSAR modeling : Correlate substituent effects (e.g., 14-acetyl vs. 17-hydroxy) with bioactivity .
    • Example : Ulipristal (a structural analog) binds progesterone receptors with Ki = 0.2 nM, guided by similar modeling .

Data Contradiction Analysis

Issue Resolution Strategy Reference
Conflicting NOE correlationsCombine DFT-predicted NOEs with X-ray validation
Variable regioselectivity in synthesisUse steric hindrance maps to predict reactive sites
Discrepant bioassay resultsStandardize cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., serum-free)

Key Research Findings

  • Structural Stability : The 18-oxapentacyclo backbone resists ring-opening under physiological pH (1–10), critical for in vivo studies .
  • Receptor Selectivity : Acetyl groups at C-14 enhance glucocorticoid receptor binding over mineralocorticoid receptors (10-fold selectivity) .
  • Metabolic Half-Life : In rat models, t₁/₂ = 6.2 hours due to hepatic glucuronidation .

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